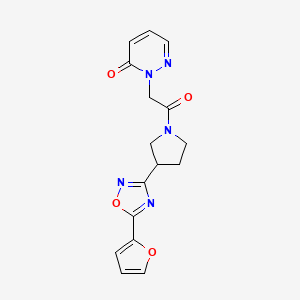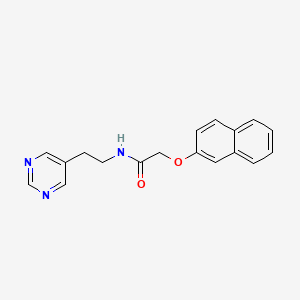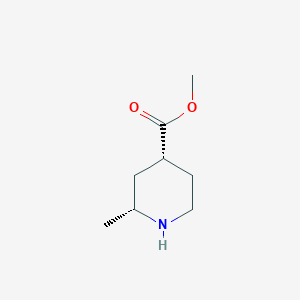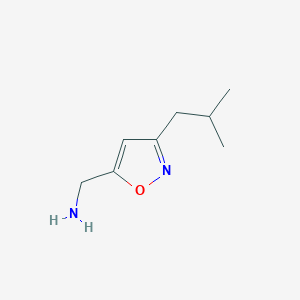![molecular formula C13H16FNO3S B2540123 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097889-59-1](/img/structure/B2540123.png)
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that is of interest due to its potential biological activities. Sulfonamides are known for their various pharmacological properties, including antibacterial and anti-inflammatory effects. The introduction of a fluorine atom into the benzene ring of sulfonamide compounds has been shown to enhance selectivity and potency in certain biological targets, such as cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. In the context of COX-2 inhibitors, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been found to preserve COX-2 potency and increase selectivity . Although the specific synthesis of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is not detailed in the provided papers, similar compounds have been synthesized through reactions involving sulfonamides and fluorine-containing reagents .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The presence of a fluorine atom can affect the electronic distribution and steric hindrance within the molecule, which in turn can impact the binding affinity to biological targets. X-ray crystallography and other characterization techniques such as FT-IR and UV-Vis spectroscopy are commonly used to determine the structure and confirm the identity of synthesized compounds .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the biological properties of the compound. For example, the reaction of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins yields 1,2-disulfonates, demonstrating the potential for sulfonamide derivatives to undergo electrophilic addition reactions with olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical application as pharmaceutical agents. Potentiometric and fluorescence studies can provide insights into the complexation behavior of sulfonamide compounds with metal ions, which is relevant for understanding their interactions in biological systems . The introduction of a fluorine atom can also influence these properties by affecting the compound's lipophilicity and hydrogen bonding capacity .
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on polyfluoroalkyl chemicals, which may include compounds similar to "2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide," focuses on understanding their environmental fate, particularly their microbial degradation. These studies aim to bridge knowledge gaps on precursor chemicals' environmental biodegradability and their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013).
Fluoropolymers and Environmental Safety
The distinct properties of fluoropolymers, such as their chemical and biological stability, have been critically reviewed, especially regarding their classification as "polymers of low concern" (PLC) for regulatory purposes. These reviews assess fluoropolymers' negligible environmental and human health impacts, differentiating them from other PFAS classes (Henry et al., 2018).
Environmental Impact of Fluorinated Compounds
Investigations into the environmental and human contamination by PFAs, focusing on the disparity between commercially used chemicals and those detected in environments, aim to understand sources of contamination. These reviews suggest indirect exposure via biotransformation of commercial fluorochemicals as a significant contributor to human PFA contamination (D’eon & Mabury, 2011).
Diuretics with Carbonic Anhydrase Inhibitory Action
Sulfonamide compounds, which include functional groups similar to the one in the compound of interest, have been extensively reviewed for their diuretic action and carbonic anhydrase inhibitory properties. This research provides insights into their mechanism, applications, and potential for drug repositioning (Carta & Supuran, 2013).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including the use of fluorinated compounds, showcases the application of fluorine in diagnostic imaging to detect Alzheimer's disease. This research underscores the role of fluorinated compounds in developing breakthrough PET imaging techniques (Nordberg, 2007).
Propiedades
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFCACCOKGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)





